1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea
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Overview
Description
1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea, also known as Toltrazuril, is a chemical compound primarily used as an antiprotozoal agent. It is effective against coccidia, a type of protozoa that infects the intestinal tracts of animals. This compound is widely used in veterinary medicine to treat coccidiosis in poultry and livestock.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea involves several steps. One common method includes the reaction of 3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]aniline with methyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as toluene, with the temperature maintained at around 60°C. The product is then purified through recrystallization using methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC) analysis, to confirm its composition and purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea undergoes various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogens or nitro groups into the aromatic rings.
Scientific Research Applications
1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interfering with the mitochondrial function of protozoa, leading to the disruption of energy production and ultimately causing the death of the parasite. It targets the electron transport chain within the mitochondria, inhibiting the synthesis of adenosine triphosphate (ATP), which is essential for the survival of the protozoa .
Comparison with Similar Compounds
Similar Compounds
Diclazuril: Another antiprotozoal agent used to treat coccidiosis in animals.
Clazuril: Similar in structure and function to Toltrazuril, used for the same purpose.
Ponazuril: A metabolite of Toltrazuril, also used to treat protozoal infections.
Uniqueness
1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea is unique due to its trifluoromethylsulfanyl group, which enhances its lipophilicity and allows for better absorption and distribution within the host organism. This structural feature contributes to its high efficacy against a broad spectrum of protozoal parasites .
Properties
CAS No. |
106310-17-2 |
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Molecular Formula |
C17H16F3N3O3S |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea |
InChI |
InChI=1S/C17H16F3N3O3S/c1-10-9-11(22-16(25)23-15(24)21-2)3-8-14(10)26-12-4-6-13(7-5-12)27-17(18,19)20/h3-9H,1-2H3,(H3,21,22,23,24,25) |
InChI Key |
PRJVFEDDKIYFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)NC)OC2=CC=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
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